molecular formula C28H28N4O3 B6514328 7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892282-29-0

7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6514328
CAS No.: 892282-29-0
M. Wt: 468.5 g/mol
InChI Key: HVCHCDASJAVQBK-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a tetrahydroquinazoline-dione core fused with a benzylpiperazine carbonyl group at position 7 and a phenylethyl substituent at position 3. The tetrahydroquinazoline-dione scaffold is structurally analogous to bioactive quinazoline alkaloids, which are known for their diverse pharmacological properties, including kinase inhibition and CNS activity . The compound’s synthesis involves reacting N-(benzyloxycarbonyl)piperazine with triphosgene and diisopropylethylamine (DIEA) in dichloromethane/ethanol, followed by coupling with a tetrahydroquinazoline intermediate . This method emphasizes carbamate/urea bond formation, critical for stabilizing the piperazine-carbonyl linkage.

Properties

IUPAC Name

7-(4-benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c33-26(31-17-15-30(16-18-31)20-22-9-5-2-6-10-22)23-11-12-24-25(19-23)29-28(35)32(27(24)34)14-13-21-7-3-1-4-8-21/h1-12,19H,13-18,20H2,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCHCDASJAVQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, focusing on core scaffolds, substituents, synthesis, and applications.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications Reference
7-(4-Benzylpiperazine-1-carbonyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Tetrahydroquinazoline-dione 4-Benzylpiperazine-1-carbonyl, 2-phenylethyl Triphosgene/DIEA-mediated coupling Potential CNS modulation, moderate solubility
7V-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine Piperazine Benzodioxin-carbonyl Acid-base impurity removal Higher lipophilicity, cardiovascular applications
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Piperazine Benzhydryl, nitrobenzenesulfonamide Sulfonylation reaction Antimicrobial activity, high polarity
4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives (4a–f) Quinoline Hydrazine-linked heterocycles (e.g., pyrazole, chromen) Aldehyde-hydrazine condensation Antioxidant/anticancer, low solubility
3,6-Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine Tetrazine-thiadiazole 1,3,4-Thiadiazole, 1,2,4,5-tetrazine Pinner reaction with Lawesson’s reagent Fluorescent materials science applications

Research Findings and Implications

  • Pharmacological Niche : The phenylethyl group in the target compound may enhance affinity for lipid-rich tissues, differentiating it from polar sulfonamides ( ) or hydrophilic tetrazines ( ).
  • Synthetic Efficiency : Triphosgene-mediated coupling ( ) outperforms multi-step methods for benzodioxin-piperazines ( ), offering higher yields (>65%) and scalability.
  • Unresolved Challenges : Comparative data on metabolic stability and toxicity are lacking for the target compound, unlike well-characterized analogues like 7c ( ).

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